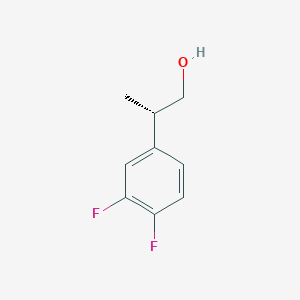

![molecular formula C15H21NO5 B2911971 2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid CAS No. 2004594-41-4](/img/structure/B2911971.png)

2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

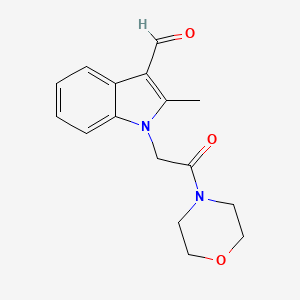

“2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid” is a chemical compound with the CAS Number: 2004594-41-4 . It has a molecular weight of 295.34 . The compound is also known by the chemical name Boc-aminomethyl phenoxy propionic acid .

Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-20-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound is a white or off-white powder used as a chemical reagent in scientific experiments .Applications De Recherche Scientifique

Photoactive Peptides and Peptidomimetics

The incorporation of photo-controllable amino acids into peptide backbones has gained attention due to its potential in designing light-controllable molecular structures. The diarylethene (DAE) family moiety, including the DAE molecular photoswitch, is particularly fascinating. Here’s why:

- DAE Molecular Photoswitch : The DAE moiety is a P-type or thermally irreversible photochromic group. It undergoes rapid “back and forth” switching upon exposure to light. Researchers have explored incorporating DAE amino acids into peptides and peptidomimetics, aiming to create smart materials and bioactive molecules .

Peptide Synthesis Strategies

The tert-butyl (Boc) protecting group strategy plays a crucial role in solid-phase peptide synthesis (SPPS). Here’s how it relates to our compound:

- Boc Strategy in SPPS : The use of Boc as the Nα-amino protecting group is advantageous for synthesizing hydrophobic peptides and those containing ester and thioester moieties .

Ionic Liquids and Recycling

Our compound’s tert-butyloxycarbonyl (Boc) derivative has been explored in ionic liquids:

Mécanisme D'action

Target of Action

It is known that this compound is an alanine derivative , and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones and supply fuel during exercise .

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is widely used as an amine protecting group . The Boc group can be removed under acidic conditions, revealing the amine for further reactions .

Biochemical Pathways

It is known that amino acids and their derivatives play significant roles in various biochemical pathways, including protein synthesis and energy production .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and is miscible in acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence its bioavailability.

Result of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones and supply fuel during exercise, potentially enhancing physical performance .

Action Environment

It is known that the compound is stable under normal conditions and can undergo reactions under specific conditions, such as high temperatures .

Propriétés

IUPAC Name |

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-20-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBUAVXMUIDAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(COC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-2-methyl-3-phenoxypropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

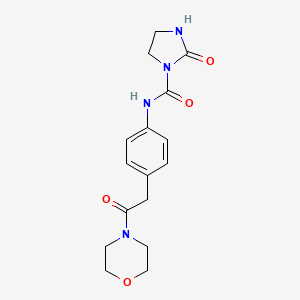

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2911888.png)

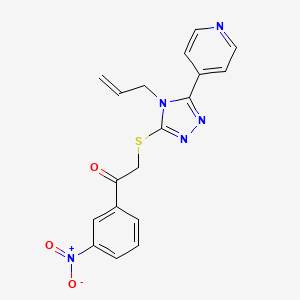

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(ethylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2911892.png)

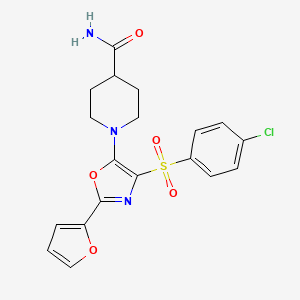

![2-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B2911898.png)

![1-[2-(4-Aminobutoxy)ethoxy]-2-methoxyethane](/img/structure/B2911901.png)

![N-(2,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2911903.png)

![tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate](/img/structure/B2911911.png)